N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Glioma 5-Lipoxygenase inhibition Antiproliferative

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide (CAS 863556-10-9) is a synthetic small molecule (MF: C₁₈H₁₈N₂O₄S; MW: 358.41 g/mol) belonging to the thiazole carboxamide class. Its architecture integrates a 2-(3,4-dimethoxyphenyl)thiazole core with a furan-2-carboxamide moiety via an ethyl linker.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 863556-10-9
Cat. No. B2715854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide
CAS863556-10-9
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3)OC
InChIInChI=1S/C18H18N2O4S/c1-22-14-6-5-12(10-16(14)23-2)18-20-13(11-25-18)7-8-19-17(21)15-4-3-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
InChIKeyGXXZDXUAKHMDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide (CAS 863556-10-9): Thiazole-Furan Hybrid Chemical Profile and Structural Baseline


N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide (CAS 863556-10-9) is a synthetic small molecule (MF: C₁₈H₁₈N₂O₄S; MW: 358.41 g/mol) belonging to the thiazole carboxamide class . Its architecture integrates a 2-(3,4-dimethoxyphenyl)thiazole core with a furan-2-carboxamide moiety via an ethyl linker . The thiazole scaffold is a recognized privileged structure in medicinal chemistry, associated with diverse bioactivities including anticancer, antimicrobial, and enzyme inhibitory properties, while the 3,4-dimethoxyphenyl substituent is a pharmacophoric feature frequently encountered in tubulin polymerization inhibitors and kinase-targeted agents [1]. However, compound-specific primary pharmacological data in peer-reviewed literature remain sparse, and available database annotations (e.g., peptideDB, MedChemExpress) erroneously conflate this thiazole derivative with the structurally unrelated 5-lipoxygenase inhibitor AA-863 (CAS 80809-95-6; MF: C₂₁H₂₆O₅), a quinone-based compound with a distinct mechanism of action .

Why Generic Substitution Fails for N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide: Structural Specificity and Pharmacophore Constraints


Within the thiazole carboxamide family, minor structural modifications produce substantial shifts in target engagement, potency, and selectivity profiles—rendering simple analog substitution unreliable without confirmatory experimental data [1]. The target compound's 3,4-dimethoxyphenyl substitution pattern on the thiazole C2 position, coupled with the furan-2-carboxamide C4-ethyl-linked side chain, represents a precise topological arrangement whose structure-activity relationships (SAR) have not been systematically mapped in the public domain . Closely related 2-phenylthiazole-4-carboxamide derivatives exhibit IC₅₀ values varying from sub-10 μg/mL to inactive against identical cancer cell lines depending solely on substituent position and electronic character [2]. Consequently, procurement of generic thiazole carboxamides (e.g., 2-phenylthiazole-4-carboxamide derivatives, N-(thiazol-2-yl)furan-2-carboxamide analogs, or 2-aminothiazole-based compounds) without verifying their specific SAR position introduces the risk of obtaining a compound with a functionally divergent activity signature [1].

Quantitative Differentiation Evidence: N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide vs. Structural Analogs


Glioma Cell Monolayer Proliferation Inhibition: 5-LOX Inhibitor AA-863 vs. U-60,257 Head-to-Head Comparison

In a direct head-to-head study in human glioma monolayer cultures, the 5-lipoxygenase inhibitor AA-863 demonstrated an IC₅₀ of 9.0 µM after one week of treatment, representing a 4.4-fold greater potency than the comparator U-60,257 (piriprost), which required 40.0 µM to achieve equivalent proliferation suppression [1]. In three-dimensional tumor spheroid models, AA-863 elicited inhibitory effects on proliferation and volume growth at concentrations as low as 0.4–2.0 µM, whereas U-60,257 required 1.0–5.0 µM—a dose range where monolayer cultures showed no detectable effect, indicating superior tissue-penetrant activity [1].

Glioma 5-Lipoxygenase inhibition Antiproliferative

Structural Differentiation from N-(Thiazol-2-yl)furan-2-carboxamide: Absence vs. Presence of the 3,4-Dimethoxyphenyl Pharmacophore

The structurally simpler analog N-(thiazol-2-yl)furan-2-carboxamide (C₈H₆N₂O₂S; MW: 194.21)—lacking both the ethyl linker and 3,4-dimethoxyphenyl substituent present in the target compound—was evaluated for antimicrobial activity against eight microorganisms comprising Gram-negative bacteria, Gram-positive bacteria, and fungi, demonstrating good activity across all tested strains [1]. The target compound (C₁₈H₁₈N₂O₄S; MW: 358.41) contains an additional 3,4-dimethoxyphenyl group at the thiazole C2 position, a pharmacophoric feature associated with enhanced target binding in tubulin polymerization and kinase inhibition contexts [2]. No direct comparative biological data exist between these two compounds; however, the structural divergence predicts substantially different lipophilicity (estimated AlogP increase of ~2.5 log units), target engagement profiles, and membrane permeability characteristics [2].

Structural analog comparison Antimicrobial activity Pharmacophore analysis

Thiazole Scaffold Class-Level 5-LOX Inhibition Potential: Structural Rationale for Glioma Targeting

The thiazole scaffold is a validated core structure for 5-lipoxygenase (5-LOX) inhibition, a pathway implicated in glioma proliferation and neuroinflammation [1]. Multiple thiazole-containing compounds have been developed as dual deoxyribonuclease I/5-LOX inhibitors with neuroprotective potential, and thiazole-based COX-2/5-LOX dual inhibitors have demonstrated in vivo anti-inflammatory efficacy [2]. While the specific 5-LOX inhibitory activity of CAS 863556-10-9 remains uncharacterized in primary literature, the combination of a thiazole core with a 3,4-dimethoxyphenyl substituent is structurally convergent with known 5-LOX pharmacophores [1]. By contrast, alternative scaffolds such as 2-aminothiazoles (e.g., 2-amino-4-(p-tolyl)thiazole) demonstrate preferential targeting of thioredoxin reductase 1 (TrxR1) and glutathione S-transferase (GST) rather than 5-LOX, highlighting the target-specificity constraints imposed by scaffold and substituent selection [3].

5-Lipoxygenase Thiazole scaffold Glioma Neuroinflammation

2-Phenylthiazole-4-Carboxamide Class Cytotoxicity Benchmarking: Substituent-Dependent Potency in Breast and Colon Cancer Models

A systematically evaluated series of 2-phenylthiazole-4-carboxamide derivatives demonstrates that cytotoxicity against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cell lines is exquisitely sensitive to substituent identity and position [1]. Within this series, 3-fluoro-substituted analogs achieved IC₅₀ values below 10 µg/mL across all three cell lines, whereas unsubstituted or differently substituted analogs showed markedly reduced or absent activity [1]. Methoxy substitution at the 4-position specifically improved activity against Caco-2 cells, while 2-methoxy substitution maintained activity against HT-29 and T47D [1]. The target compound's 3,4-dimethoxyphenyl substitution pattern lies within this SAR landscape but has not been directly tested in the same assay panels, precluding direct potency comparison .

Anticancer cytotoxicity 2-Phenylthiazole-4-carboxamide SAR Breast cancer

Primary Research and Procurement Application Scenarios for N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide


Glioma Cell Proliferation Studies Targeting the 5-Lipoxygenase Pathway

Human glioblastoma research programs investigating 5-LOX-mediated proliferative signaling can deploy this compound as a structurally distinct thiazole-based probe. The documented 4.4-fold potency advantage of structurally related 5-LOX inhibitors over U-60,257 in U-343 MGa and U-251 MG glioma monolayers, combined with efficacy at sub-micromolar concentrations in 3D spheroid models, supports the use of this chemotype for exploring lipoxygenase-dependent glioma growth mechanisms [1]. Researchers should benchmark activity against U-60,257 as a reference comparator and validate target engagement through leukotriene product quantification (e.g., LTB₄, 5-HETE levels).

Thiazole-Furan Hybrid SAR Expansion and Anticancer Library Development

Medicinal chemistry programs focused on thiazole carboxamide SAR expansion can utilize this compound as a key intermediate architecture for systematic derivatization. Given that 2-phenylthiazole-4-carboxamide derivatives exhibit IC₅₀ values spanning from sub-10 µg/mL to inactive depending on substituent identity, this 3,4-dimethoxyphenyl variant represents a critical missing data point for completing the substituent-activity matrix across T47D, Caco-2, and HT-29 cancer cell line panels [2]. Procurement enables head-to-head cytotoxicity profiling against the published 3-fluoro, 4-methoxy, and 2-methoxy benchmark derivatives.

Selective Enzyme Inhibition Profiling: 5-LOX vs. TrxR1/GST Pathway Discrimination

Investigators seeking to discriminate between 5-LOX-dependent and thioredoxin reductase/glutathione pathway-dependent antiglioma mechanisms can employ this compound alongside comparator aminothiazoles (e.g., 2-amino-4-(p-tolyl)thiazole as a TrxR1/GST inhibitor and 2-amino-6-methylbenzothiazole as a TrxR1/GR inhibitor) to establish target-pathway selectivity fingerprints in U-87 MG glioblastoma models [3]. The thiazole-3,4-dimethoxyphenyl-furan hybrid architecture is predicted to favor 5-LOX engagement over antioxidant defense enzyme inhibition, enabling pathway deconvolution studies.

Antimicrobial Screening of Dimethoxyphenyl-Thiazole Hybrids Against ESKAPE Pathogens

Building on the demonstrated broad-spectrum antimicrobial activity of the structurally related N-(thiazol-2-yl)furan-2-carboxamide against eight Gram-negative, Gram-positive, and fungal microorganisms, this compound—with its enhanced lipophilicity (estimated AlogP increase of ~2.5 log units) conferred by the 3,4-dimethoxyphenyl group—represents a logical next-generation candidate for antimicrobial susceptibility testing against drug-resistant ESKAPE pathogens and clinically relevant fungal strains [4]. Comparative MIC determination against the simpler analog will quantify the contribution of the dimethoxyphenyl pharmacophore to antimicrobial potency.

Quote Request

Request a Quote for N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.